molecular formula C7H6Cl2FNO2 B13456278 6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride

6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride

Cat. No.: B13456278
M. Wt: 226.03 g/mol
InChI Key: QWIFKPKZLNGWEN-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H5ClFNO2·HCl It is a derivative of benzoic acid, featuring amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride typically involves the halogenation and amination of benzoic acid derivatives. One common method includes the chlorination of 2-fluorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free acid with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 3-Amino-2-fluorobenzoic acid
  • 6-Amino-2-chloro-3-fluorobenzoic acid

Uniqueness

6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity in certain applications .

Properties

Molecular Formula

C7H6Cl2FNO2

Molecular Weight

226.03 g/mol

IUPAC Name

6-amino-3-chloro-2-fluorobenzoic acid;hydrochloride

InChI

InChI=1S/C7H5ClFNO2.ClH/c8-3-1-2-4(10)5(6(3)9)7(11)12;/h1-2H,10H2,(H,11,12);1H

InChI Key

QWIFKPKZLNGWEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)Cl.Cl

Origin of Product

United States

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